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Compound of Interest

Compound Name: 4-bromo-4'-methyilstilbene
CAS No.: 62856-31-9
Cat. No.: B570900
Get Quote
. J

Introduction & Structural Significance

4-Bromo-4'-methylstilbene (1-bromo-4-[2-(4-methylphenyl)ethenyl]lbenzene) represents a
prototypical asymmetric diarylethene. Its value lies in its bifunctionality: the bromine atom
serves as a handle for further cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while
the methyl group acts as a stable electronic donor or a site for radical functionalization
(benzylic bromination).

This guide provides a comprehensive analysis of its spectral signature, focusing on the
diagnostic signals required to confirm structural integrity and isomeric purity (

ratio).

Core Properties
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Property Data
1-bromo-4-[(E)-2-(4-
IUPAC Name
methylphenyl)ethenyllbenzene
CAS Number 62856-31-9
C
Molecular Formula H
Br
Molecular Weight 273.17 g/mol
Appearance White to pale yellow crystalline solid
Soluble in CHCI
, CH
Solubility
Cl

, THF; Insoluble in water

Synthesis & Preparation Strategy

To understand the impurity profile (e.g., cis-isomers, homocoupled byproducts), one must

understand the synthesis. The most authoritative route for high trans (

) selectivity is the Heck Coupling.

Protocol: Palladium-Catalyzed Heck Coupling

Reaction: 4-Bromostyrene + 4-lodotoluene

4-Bromo-4'-methylstilbene

» Reagents: 4-Bromostyrene (1.0 eq), 4-lodotoluene (1.1 eq), Pd(OAc)

(1 mol%), P(o-tol)

(2 mol%), NEt
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(2.0 eq).

e Conditions: Reflux in anhydrous DMF or CH

CN for 12-24 hours under N

 Purification: The crude mixture is filtered through Celite, concentrated, and recrystallized
from ethanol/hexane to remove homocoupled biaryls and trace cis-isomers.

Synthesis Workflow Diagram

Product:
(E)-4-Bromo-4'-methylstilbene
(>98% trans)

Workup:
Filtration (Celite)
Extraction (DCM)

Catalyst System:
Pd(OAc)2 / P(o-tol)3
Base: NEt3

Recrystallize

Start: 4-Bromostyrene Mix

Initiate _ | Heck Coupling Complete .
+ 4-lodotoluene =

=] (100°c, 12h, N2)

\ 4

Click to download full resolution via product page

Caption: Step-wise Heck coupling workflow for synthesizing high-purity (E)-4-bromo-4'-
methylstilbene.

Spectroscopic Characterization (The Core)
A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum in CDCI

is the primary tool for structural validation. The molecule possesses a center of inversion
symmetry only in the vinyl backbone, but the substituents break this, creating two distinct
AA'BB' aromatic systems.

Diagnostic Signals (500 MHz, CDCI

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b570900/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-4-bromo-4-methylstilbene
https://www.benchchem.com/product/b570900/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-4-bromo-4-methylstilbene
https://www.benchchem.com/product/b570900/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-4-bromo-4-methylstilbene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570900?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Shift ( Coupling (
Proton Type Multiplicity Integration
ppm)

Structural
) Insight

Diagnostic for
2.36 Singlet (s) 3H - the p-tolyl

ring.

Ar-CH

Critical: Large

Vinyl (H confirms

trans (
, H 7.05 Doublet (d) 2H 16.3 Hz

) geometry.

Cis would be
~10-12 Hz.

Ortho to
7.18 Doublet (d) 2H 8.0 Hz methyl group
(shielded).

Ar-H (Me-
side)

Ar-H (Me- Meta to
] 7.42 Doublet (d) 2H 8.0 Hz
side) methyl group.

] Meta to
Ar-H (Br-side) 7.38 Doublet (d) 2H 8.5 Hz )
bromine.

Ortho to
bromine
Ar-H (Br-side) 7.48 Doublet (d) 2H 8.5 Hz (deshielded
by inductive
effect).

Expert Insight: The vinyl protons often appear as a tight AB quartet or a "singlet-like" peak in
lower-field instruments (300 MHz) if the chemical environments of the two rings are similar.
However, at 500 MHz+, the asymmetry induced by the Br vs. Me groups resolves them into
distinct doublets or a higher-order roofed system.

B. Carbon-13 NMR ( C NMR)

The
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C spectrum confirms the carbon skeleton count (15 unique carbons).

Aliphatic:
21.3 (CH
).
e Aromatic C-Br:
~121.5 (Upfield due to heavy atom effect).
 Vinyl Carbons:
126.5 — 129.0 (Characteristic alkene region).
e Aromatic C-Me:
~138.0.
e Quaternary Carbons:
135-137 (Ipso carbons attached to the vinyl group).
C. Mass Spectrometry (EI-MS)
Mass spec provides the "fingerprint” for the bromine atom.

e Molecular lon (M

): Distinct doublet at m/z 272 and 274 with a 1:1 intensity ratio. This is the hallmark of a
mono-brominated compound (

Br and
Br isotopes).

e Base Peak: Often m/z 193 (Loss of Br, [M-Br]

) or m/z 178 (Loss of Br and Me, phenanthrene-like cyclization fragment).
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D. Infrared Spectroscopy (FT-IR)

e C=C Stretch (Alkene): Weak absorption at ~1630 cm

e =C-H Bending (Trans): Strong, sharp peak at 965 cm

. This is the definitive band for trans-alkenes; cis-alkenes absorb ~690-720 cm

e C-Br Stretch: Strong band at 1072 cm

E. UV-Vis Absorption
e :318 nm (in CHCI

).
e Band Structure: Broad absorption band characteristic of the extended

-conjugation across the two phenyl rings. A bathochromic shift (red shift) is observed relative
to stilbene (295 nm) due to the auxochromic effect of the methyl and bromine groups.

Spectral Logic & Validation Diagram

This diagram illustrates how specific spectral features map to the physical structure, creating a
self-validating logic loop for the researcher.
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Target: 4-Bromo-4'-methylstilbene

Mass Spec:
m/z 272/274 (1:1)

1 1 /
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\
N /

> ¥

Elemental Comp: Stereochemistry: Pi-System:
CONFIRMED CONFIRMED CONFIRMED

I
[Confirms Conjugation

Click to download full resolution via product page
Caption: Logical flow for structural validation using multi-modal spectroscopy.
Experimental Protocol: Data Acquisition
To reproduce the data above, follow this standard operating procedure (SOP):
o Sample Prep: Dissolve 10 mg of the recrystallized solid in 0.6 mL of CDCI

(ensure solvent is acid-free to prevent isomerization).

e NMR Setup:
o Set probe temperature to 298 K.
o Acquire

H with a spectral width of -2 to 12 ppm.

o Set relaxation delay (
) to 2.0 seconds to ensure accurate integration of aromatic protons.

e Processing:
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o Reference the residual CHCI

peak to 7.26 ppm.

o Phase correct manually; automatic phasing often fails on the subtle vinyl doublets.
o Integrate the methyl singlet (2.36 ppm) and normalize it to 3.00.
References
e Heck Reaction Methodology
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¢ Spectroscopic Data Sources

o National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
Stilbene derivatives fragmentation patterns.

o Physical Properties & Safety

o PubChem Compound Summary for CID 5374623 (4-Bromostilbene analogs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Bromostilbene | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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